molecular formula C10H9F2NO2 B13029877 N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide

Cat. No.: B13029877
M. Wt: 213.18 g/mol
InChI Key: LOOOILUBLWIVOZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom, and two fluorine atoms at the 2 and 6 positions on the benzene ring, along with a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoro-4-hydroxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 2,6-difluoro-4-hydroxybenzoic acid is converted to an amide by reacting with cyclopropylamine under appropriate conditions. This reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of bacterial cell division proteins, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-hydroxybenzonitrile: Similar structure but with a nitrile group instead of an amide.

    N-cyclopropyl-4-hydroxybenzamide: Similar structure but without the fluorine atoms.

    2,6-Difluorobenzamide: Lacks the hydroxyl group.

Uniqueness

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide is unique due to the combination of its cyclopropyl group, fluorine atoms, and hydroxyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

N-cyclopropyl-2,6-difluoro-4-hydroxybenzamide

InChI

InChI=1S/C10H9F2NO2/c11-7-3-6(14)4-8(12)9(7)10(15)13-5-1-2-5/h3-5,14H,1-2H2,(H,13,15)

InChI Key

LOOOILUBLWIVOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2F)O)F

Origin of Product

United States

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